

An In-Depth Technical Guide to 4-Aminopteroylaspartic Acid (Aminopterin)

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Compound of Interest		
Compound Name:	4-Aminopteroylaspartic acid	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Aminopteroylaspartic acid**, more commonly known as Aminopterin. It details its chemical structure, physicochemical and biological properties, and its mechanism of action as a potent inhibitor of dihydrofolate reductase (DHFR). This document includes structured data tables for easy reference, detailed experimental protocols for its use in cell culture, and visualizations of its signaling pathway and experimental workflows using the DOT language.

Introduction

Aminopterin, systematically named (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, is a synthetic derivative of pterin and a powerful folic acid antagonist.[1][2] Historically, it was one of the first antimetabolite drugs to induce temporary remissions in pediatric acute leukemia, marking a significant milestone in the development of modern chemotherapy.[2] Although largely supplanted in clinical use by methotrexate due to a better therapeutic index, aminopterin remains a valuable tool in biomedical research, particularly as a selection agent in hybridoma technology.[1] This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical Structure and Identification



Aminopterin is structurally analogous to folic acid, with the key difference being the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine ring. This modification is crucial for its enhanced binding affinity to dihydrofolate reductase.[2]

Synonyms: 4-Aminofolic acid, 4-Aminopteroylglutamic acid, 4-Amino-PGA, APGA, Aminopteridine, Aminopterine, Minopterin, Pteramina.[3]

Chemical Structure:

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of Aminopterin is presented in the tables below for easy comparison and reference.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C19H20N8O5	[3]
Molecular Weight	440.41 g/mol	[3]
Appearance	Yellow to orange-yellow crystalline powder	[3]
Melting Point	225 °C	[3]
Solubility	Slightly soluble in ethanol. Moderately soluble in water. Soluble in aqueous sodium hydroxide solutions.	[4]
logP	-1.8	[3]
рКа	5.5	

Biological Properties



Property	Value	Reference
Mechanism of Action	Competitive inhibitor of dihydrofolate reductase (DHFR)	[2][3]
Biological Targets	Dihydrofolate reductase (DHFR)	[2]
Ki for human DHFR	34 pM (for an aminopterin analogue)	[5]
IC50 (CCRF-CEM cells, 72h)	5.1 nM (for an aminopterin analogue)	[5]
Cellular Uptake	Via the reduced folate carrier (RFC) system	[2]

Mechanism of Action: Inhibition of Dihydrofolate Reductase

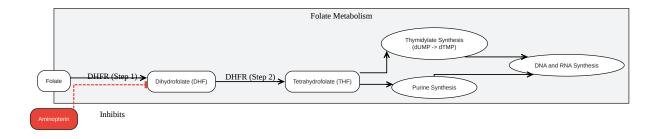
Aminopterin exerts its biological effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By competitively binding to the active site of DHFR, aminopterin blocks the production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting the de novo synthesis of purines and thymidylate. The consequence is an arrest of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the folate synthesis pathway by Aminopterin.





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Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by Aminopterin.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Aminopterin.

Synthesis, Purification, and Characterization

While the complete de novo synthesis of aminopterin is a complex multi-step process, this guide focuses on commercially available aminopterin and its application. For researchers interested in the synthesis of aminopterin analogs, a representative multi-step synthesis is described by Taylor et al. (1985), which involves the conversion of a pyrimidine to a pyrido[2,3-d]pyrimidine ring system, followed by coupling with diethyl (p-aminobenzoyl)-L-glutamate and subsequent saponification.[6]

Purification: High-performance liquid chromatography (HPLC) is a common method for the purification and analysis of aminopterin and its metabolites.[7][8][9]

- Column: Reverse-phase C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 μm).[7][8]
- Mobile Phase: A gradient of acetonitrile in an aqueous buffer such as ammonium formate.[7]



Detection: UV detection at 290 nm.[7][8]

Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm
 the chemical structure of aminopterin. Studies have been conducted on the protonation of
 aminopterin when bound to DHFR using 13C NMR.[10]
- Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of aminopterin in biological samples.[11] A common transition monitored is the [M+H]+ ion at m/z 441.2 to its product ion at m/z 294.0.[11]

In Vitro IC50 Determination using MTT Assay

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of aminopterin on adherent cancer cell lines.

Materials:

- Adherent cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Aminopterin stock solution (dissolved in a suitable solvent like DMSO or water)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Plate reader

Procedure:

Cell Seeding:



- Trypsinize and count cells.
- \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
- Incubate for 24 hours to allow for cell attachment.

Drug Treatment:

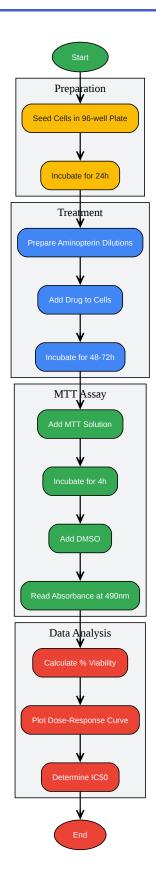
- Prepare serial dilutions of aminopterin in complete medium.
- Remove the medium from the wells and add 100 μL of the aminopterin dilutions. Include a
 vehicle control (medium with the same concentration of solvent used for the drug stock).
- Incubate for 48-72 hours.

MTT Assay:

- After the incubation period, add 20 μL of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes.
- Data Acquisition and Analysis:
 - Measure the absorbance at 490 nm using a plate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the aminopterin concentration and fit a dose-response curve to determine the IC50 value.[12]

Experimental Workflow Diagram:





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Caption: Workflow for determining the IC50 of Aminopterin using an MTT assay.



Hybridoma Selection using HAT Medium

Aminopterin is a key component of HAT (Hypoxanthine-Aminopterin-Thymidine) medium, which is used for the selection of hybridoma cells in monoclonal antibody production.[13][14][15]

Principle: HAT medium works by blocking the de novo nucleotide synthesis pathway with aminopterin. This forces cells to rely on the salvage pathway for survival. Myeloma cells used for fusion are deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), making them unable to utilize the salvage pathway and thus they die in HAT medium. B-cells have a limited lifespan. Therefore, only the fused hybridoma cells, which inherit immortality from the myeloma cells and a functional HGPRT gene from the B-cells, can survive and proliferate in HAT medium.[14]

HAT Medium Composition:

- Basal medium (e.g., DMEM or RPMI-1640)
- 10-20% Fetal Bovine Serum (FBS)
- 100 μM Hypoxanthine
- 0.4 µM Aminopterin
- 16 μM Thymidine
- Antibiotics (e.g., penicillin-streptomycin)

Protocol Outline:

- Cell Fusion: Fuse antibody-producing spleen cells with HGPRT-deficient myeloma cells using polyethylene glycol (PEG) or electrofusion.
- Plating: Plate the fused cells in 96-well plates in complete medium.
- Selection: After 24 hours, replace the medium with HAT medium.
- Culture and Screening: Culture the cells in HAT medium for 10-14 days, replacing the medium every 2-3 days. Surviving colonies are then screened for the production of the



desired monoclonal antibody.

Conclusion

Aminopterin, or **4-Aminopteroylaspartic acid**, is a historically significant and scientifically valuable molecule. Its potent and specific inhibition of dihydrofolate reductase provides a clear mechanism of action that has been exploited in both clinical and research settings. This technical guide has provided a detailed summary of its chemical and biological properties, along with practical experimental protocols. A thorough understanding of this compound's characteristics is essential for its safe and effective use in the laboratory.

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